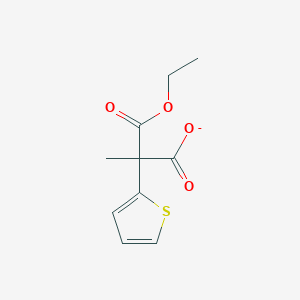
N'-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea is a chemical compound with the molecular formula C₅H₁₀ClN₃O₂S This compound is known for its unique structure, which includes a chloroethyl group, a nitroso group, and a sulfanylethyl group
Vorbereitungsmethoden
The synthesis of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid to form 2-chloroethyl nitrosoamine. This intermediate is then reacted with 2-mercaptoethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: It has been studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Research has investigated its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is facilitated by the nitroso group, which can generate reactive intermediates. The sulfanylethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
N’-(2-Chloroethyl)-N-nitroso-N-(2-sulfanylethyl)urea can be compared with other alkylating agents, such as:
N-methyl-N’-nitro-N-nitrosoguanidine (MNNG): Another nitroso compound with strong alkylating properties.
N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU): A similar compound used in chemotherapy.
N-(2-chloroethyl)-N-nitrosourea (CENU):
Eigenschaften
CAS-Nummer |
90213-07-3 |
|---|---|
Molekularformel |
C5H10ClN3O2S |
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-nitroso-1-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H10ClN3O2S/c6-1-2-7-5(10)9(8-11)3-4-12/h12H,1-4H2,(H,7,10) |
InChI-Schlüssel |
UQCKUUPSAUPKER-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC(=O)N(CCS)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


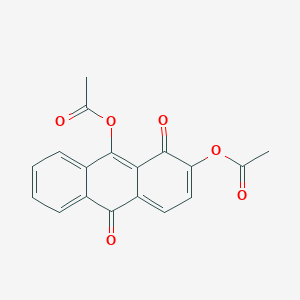
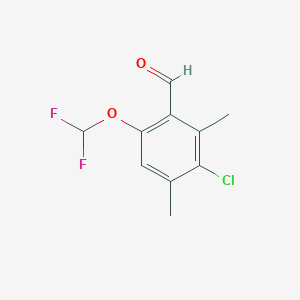
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)

![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)
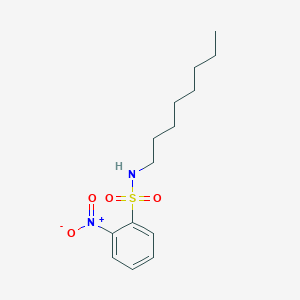
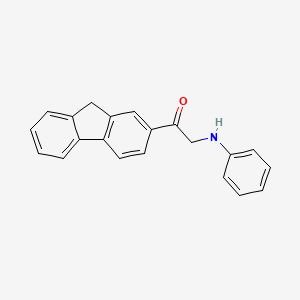
![6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B14378447.png)

